molecular formula C21H28FN3O6S B1651335 CP 615003 mesylate CAS No. 1259477-42-3

CP 615003 mesylate

Cat. No.: B1651335
CAS No.: 1259477-42-3
M. Wt: 469.5 g/mol
InChI Key: NSTGLBIBNVKDGW-UHFFFAOYSA-N
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Description

CP 615003 mesylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorinated phenyl ring, an ethoxy group, and an indole core. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CP 615003 mesylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorinated Phenyl Intermediate:

    Attachment of the Ethoxy Group: The ethoxy group is introduced via nucleophilic substitution, often using an alkoxide reagent.

    Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of a phenylhydrazine with a ketone or aldehyde.

    Coupling of the Fluorinated Phenyl and Indole Intermediates: The two intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Introduction of the Propylamino Group: The propylamino group is introduced through reductive amination, using a suitable amine and reducing agent.

    Formation of the Mesylate Salt: The final step involves the formation of the mesylate salt by reacting the compound with methanesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

CP 615003 mesylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base or catalyst.

Major Products

The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

CP 615003 mesylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds and indole derivatives.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of CP 615003 mesylate involves its interaction with specific molecular targets and pathways. The fluorinated phenyl ring and indole core allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of specific biological pathways, such as those involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Fluoro-4-(2-(methylamino)ethoxy)phenyl)-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide
  • N-(3-Fluoro-4-(2-(ethylamino)ethoxy)phenyl)-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide
  • N-(3-Fluoro-4-(2-(butylamino)ethoxy)phenyl)-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide

Uniqueness

CP 615003 mesylate is unique due to the specific combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the fluorinated phenyl ring enhances its stability and lipophilicity, while the indole core provides a versatile scaffold for further functionalization. The propylamino group contributes to its biological activity, making it a valuable compound for various scientific research applications.

Properties

CAS No.

1259477-42-3

Molecular Formula

C21H28FN3O6S

Molecular Weight

469.5 g/mol

IUPAC Name

N-[3-fluoro-4-[2-(propylamino)ethoxy]phenyl]-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide;methanesulfonic acid

InChI

InChI=1S/C20H24FN3O3.CH4O3S/c1-2-8-22-9-10-27-18-7-6-13(11-15(18)21)24-20(26)14-12-23-16-4-3-5-17(25)19(14)16;1-5(2,3)4/h6-7,11-12,22-23H,2-5,8-10H2,1H3,(H,24,26);1H3,(H,2,3,4)

InChI Key

NSTGLBIBNVKDGW-UHFFFAOYSA-N

SMILES

CCCNCCOC1=C(C=C(C=C1)NC(=O)C2=CNC3=C2C(=O)CCC3)F.CS(=O)(=O)O

Canonical SMILES

CCCNCCOC1=C(C=C(C=C1)NC(=O)C2=CNC3=C2C(=O)CCC3)F.CS(=O)(=O)O

Origin of Product

United States

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